3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the amide bond: This can be achieved by reacting 3-(4-methoxyphenyl)propanoic acid with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Protection and deprotection steps: Protecting groups may be used to prevent side reactions during the synthesis. For example, the amine groups can be protected with Boc (tert-butyloxycarbonyl) groups and later deprotected using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 (bromine) or HNO3 (nitric acid).
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide: Lacks the thiophen-3-ylmethyl group.
3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide: Lacks the pyridin-2-ylmethyl group.
3-(4-hydroxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both pyridin-2-ylmethyl and thiophen-3-ylmethyl groups in 3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide provides unique electronic and steric properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-25-20-8-5-17(6-9-20)7-10-21(24)23(14-18-11-13-26-16-18)15-19-4-2-3-12-22-19/h2-6,8-9,11-13,16H,7,10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPYPIINVGPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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